molecular formula C18H22N2O5S B3970684 N~1~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

N~1~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

Cat. No. B3970684
M. Wt: 378.4 g/mol
InChI Key: VMBUVIRNJURJCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1-(3,4-dimethoxyphenyl)-N2-(methylsulfonyl)-N2-phenylalaninamide, also known as DMPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DMPA is a derivative of the amino acid phenylalanine and is commonly used as a research tool to study the central nervous system.

Mechanism of Action

N~1~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide works by inhibiting the reuptake of neurotransmitters in the brain, specifically dopamine and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission and potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, leading to potential therapeutic effects for depression and anxiety. Additionally, this compound has been shown to increase the release of acetylcholine, a neurotransmitter involved in learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using N~1~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide in lab experiments is its ability to selectively target dopamine and serotonin reuptake, allowing for more specific research into the effects of these neurotransmitters. However, this compound has limitations in terms of its potential toxicity and lack of selectivity for other neurotransmitter systems.

Future Directions

Future research into N~1~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide could focus on its potential as a treatment for addiction, as well as its effects on other neurotransmitter systems beyond dopamine and serotonin. Additionally, further studies could investigate the potential toxicity of this compound and ways to mitigate any negative effects.

Scientific Research Applications

N~1~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to have potential as a treatment for depression, anxiety, and addiction. Additionally, this compound has been used as a tool to study the effects of neurotransmitters such as dopamine and serotonin on the brain.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(N-methylsulfonylanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-13(20(26(4,22)23)15-8-6-5-7-9-15)18(21)19-14-10-11-16(24-2)17(12-14)25-3/h5-13H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBUVIRNJURJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)OC)OC)N(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Reactant of Route 2
Reactant of Route 2
N~1~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N~1~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Reactant of Route 4
Reactant of Route 4
N~1~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Reactant of Route 5
N~1~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Reactant of Route 6
Reactant of Route 6
N~1~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.